molecular formula C17H21BrN4O B10941418 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole

2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole

Cat. No.: B10941418
M. Wt: 377.3 g/mol
InChI Key: JBJSHOITQSWXCC-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is a complex organic compound with a unique structure that combines an adamantyl group, a brominated pyrazole, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the desired position.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antiviral, antibacterial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity, while the brominated pyrazole and oxadiazole rings contribute to the compound’s electronic properties, influencing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)-5-(4-chloro-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole
  • 2-(1-Adamantyl)-5-(4-methyl-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(1-Adamantyl)-5-(4-bromo-1-ethyl-1H-pyrazol-3-YL)-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the adamantyl group with the brominated pyrazole and oxadiazole rings also provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

IUPAC Name

2-(1-adamantyl)-5-(4-bromo-1-ethylpyrazol-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H21BrN4O/c1-2-22-9-13(18)14(21-22)15-19-20-16(23-15)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3

InChI Key

JBJSHOITQSWXCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(O2)C34CC5CC(C3)CC(C5)C4)Br

Origin of Product

United States

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